1-(4-acetylphenyl)-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea
Description
1-(4-Acetylphenyl)-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea is a urea derivative characterized by a central urea (-NH-CO-NH-) scaffold. The compound features two distinct substituents:
- 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl group: Attached to the other nitrogen, this substituent combines a pyrrolidinone ring (5-oxopyrrolidin-3-yl) with a 2,3-dihydro-1,4-benzodioxin moiety. The benzodioxin system provides aromaticity and oxygen-rich heterocyclic features, while the pyrrolidinone introduces a ketone functional group.
Properties
IUPAC Name |
1-(4-acetylphenyl)-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5/c1-13(25)14-2-4-15(5-3-14)22-21(27)23-16-10-20(26)24(12-16)17-6-7-18-19(11-17)29-9-8-28-18/h2-7,11,16H,8-10,12H2,1H3,(H2,22,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWJYRYKMKIEEOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-acetylphenyl)-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea represents a novel class of urea derivatives that have been synthesized and evaluated for their biological activity, particularly in the context of anticancer properties. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound based on recent research findings.
Synthesis
The synthesis of this compound involves a multi-step process that typically includes the formation of the urea linkage followed by modifications to introduce the benzodioxin and pyrrolidin moieties. The synthetic pathway generally employs standard organic chemistry techniques such as nucleophilic substitution and coupling reactions to achieve the desired structure.
Anticancer Properties
Recent studies have highlighted the antiproliferative activity of this compound against various cancer cell lines. The compound has been evaluated using the MTT assay, which measures cell viability based on mitochondrial activity.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 (μM) |
|---|---|
| A549 (Lung) | 2.39 ± 0.10 |
| HCT116 (Colorectal) | 3.90 ± 0.33 |
| PC3 (Prostate) | >100 |
| HL7702 (Normal Liver) | n.d. |
The results indicate that the compound exhibits significant inhibitory effects on lung and colorectal cancer cell lines, comparable to established anticancer agents like sorafenib .
The mechanism through which this compound exerts its biological effects is believed to involve inhibition of specific signaling pathways associated with cancer proliferation. Molecular docking studies suggest that the urea moiety participates in hydrogen bonding with key residues in target proteins involved in cell growth regulation, such as BRAF kinase .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the phenyl and pyrrolidin rings can significantly influence the biological activity of the compound. The presence of electron-withdrawing groups enhances potency, while steric hindrance from bulky groups may reduce activity .
Case Studies
In a comparative study involving various urea derivatives, this compound was shown to outperform many analogs in terms of antiproliferative efficacy against A549 and HCT116 cells. This suggests a promising lead for further development as an anticancer agent .
Comparison with Similar Compounds
Key Observations:
The 3-ethoxypropyl substituent () is aliphatic, increasing hydrophobicity relative to aromatic groups like pyridin-4-yl () .
Hydrogen-Bonding Capacity: All compounds have 2 H-bond donors (urea -NH groups). The number of acceptors varies (5–6) depending on substituents (e.g., acetyl, benzodioxin oxygen atoms).
Lipophilicity (XlogP) :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
